Cas no 79561-82-3 ((R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 化学的及び物理的性質
名前と識別子
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- Boc-4-bromo-D-phenylalanine
- Boc-p-bromo-D-Phe-OH
- N-tert-Butoxycarbonyl-4-bromophenyl-D-alanine
- Boc-D-4-Bromophe
- Boc-D-Phe(4-Br)-OH
- N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine
- (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (R)-3-(4-BROMO-PHENYL)-2-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID
- (R)-N-BOC-4-Bromophenylalanine
- Boc-D-4-Bromophenylalanine
- Boc-L-4-Bromophenylalanine
- N-Boc-4-bromo-D-phenylalanine
- 4-bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
- AKOS016842794
- Q-101617
- J-300378
- AC-9637
- Boc-D-Phe(4-Br)-OH, >=98.0% (HPLC)
- B3945
- ULNOXUAEIPUJMK-LLVKDONJSA-N
- BOC-4'-BROMO-D-PHE
- EN300-331797
- (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- CS-W002588
- (R)-3-(4-Bromophenyl)-2-t-butoxycarbonylaminopropionic Acid
- (R)-3-(4-BROMOPHENYL)-2-(BOC-AMINO)PROPANOIC ACID
- HY-W002588
- N-tert-Butoxycarbonyl-D-4-Bromo Phenylalanine
- AS-14658
- DTXSID60427239
- BOC-D-4-BR-PHE-OH
- SCHEMBL763600
- D-Phenylalanine, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-
- MFCD00270359
- AM82718
- (R)-3-(4-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOIC ACID
- PD196408
- 79561-82-3
- 4-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine (ACI)
- (2R)-3-(4-Bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]propanoic acid
- N-(tert-Butoxycarbonyl)-D-4-bromophenylalanine
- (2R)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
-
- MDL: MFCD00270359
- インチ: 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
- InChIKey: ULNOXUAEIPUJMK-LLVKDONJSA-N
- ほほえんだ: C(C1C=CC(Br)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 343.04192g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 343.04192g/mol
- 単一同位体質量: 343.04192g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 20
- 複雑さ: 346
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色から灰白色の固体
- 密度みつど: 1.5311 (rough estimate)
- ゆうかいてん: 117.0 to 121.0 deg-C
- ふってん: 475.3℃ at 760 mmHg
- フラッシュポイント: 241.2 °C
- 屈折率: 1.6500 (estimate)
- PSA: 75.63000
- LogP: 3.36040
- ひせんこうど: -14±1° (c=1 in CH3OH)
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56010-100g |
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
79561-82-3 | 97% | 100g |
¥2341.0 | 2022-04-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3945-5G |
N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine |
79561-82-3 | >98.0%(HPLC) | 5g |
¥990.00 | 2024-04-15 | |
Chemenu | CM100666-100g |
Boc-D-4-Bromophenylalanine |
79561-82-3 | 98% | 100g |
$421 | 2024-07-23 | |
Enamine | EN300-331797-0.1g |
(2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
79561-82-3 | 95% | 0.1g |
$19.0 | 2023-09-04 | |
Enamine | EN300-331797-5.0g |
(2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
79561-82-3 | 95% | 5g |
$56.0 | 2023-06-06 | |
MedChemExpress | HY-W002588-100mg |
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
79561-82-3 | 100mg |
¥210 | 2023-08-31 | ||
MedChemExpress | HY-W002588-500mg |
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
79561-82-3 | 500mg |
¥350 | 2023-08-31 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801951-100g |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 98% | 100g |
¥1,940.40 | 2022-01-14 | |
TRC | B665873-100mg |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801951-25g |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 98% | 25g |
¥518.40 | 2022-01-14 |
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Raw materials
- methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
- 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Di-tert-butyl dicarbonate
- 4-Bromo-D-phenylalanine
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Preparation Products
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acidに関する追加情報
Introduction to (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (CAS No. 79561-82-3)
The compound (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, identified by its CAS number 79561-82-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of chiral amino acids, which are crucial in the development of enantiomerically pure drugs. The presence of both a brominated aromatic ring and a protected amino group makes it a versatile intermediate in synthetic chemistry, particularly in the construction of complex molecular frameworks.
Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and protecting groups in drug design. The tert-butoxycarbonyl (Boc) group in the structure serves as an effective protecting group for the amino function, allowing for selective modifications during synthetic pathways. This protection is essential for controlling reactivity and ensuring high yields in multi-step syntheses. The 4-bromophenyl moiety introduces a lipophilic and electronically tunable aromatic system, which can influence the pharmacokinetic properties of derivatives.
In the realm of drug discovery, (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has found applications in the synthesis of protease inhibitors and other enzyme-targeted therapeutics. Proteases play a critical role in various biological processes, including viral replication and inflammation, making them attractive targets for drug development. The chiral center at the C2 position allows for the creation of enantiomerically pure compounds, which can exhibit differential biological activity compared to their racemic counterparts.
Recent studies have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors. Kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and survival, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural features of (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, researchers have developed lead compounds that show promising activity against specific kinases. These efforts are part of a broader trend toward rational drug design, where structural modifications are guided by computational modeling and biochemical assays.
The bromine atom in the 4-bromophenyl ring provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at various positions on the aromatic ring, expanding the chemical space available for drug discovery. Such modifications can fine-tune physicochemical properties like solubility, permeability, and metabolic stability, which are critical factors in determining drug efficacy and safety.
Another notable application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The Boc-protected amino acid derivative serves as a building block for constructing peptidomimetic cores with enhanced pharmacological profiles. These mimetics have shown potential in targeting receptors and enzymes involved in neurological disorders, cardiovascular diseases, and infectious diseases.
The versatility of (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid extends to its use as a ligand in coordination chemistry. Transition metal complexes derived from this compound have been explored for their catalytic properties in organic transformations. For instance, palladium complexes featuring this ligand have been reported to facilitate cross-coupling reactions under mild conditions, highlighting its potential as a ligand design element in catalysis.
In conclusion, (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS No. 79561-82-3) is a multifaceted compound with significant applications in pharmaceutical synthesis and drug discovery. Its structural features enable diverse functionalizations and modifications, making it a valuable intermediate for developing novel therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain an important tool in medicinal chemistry.
79561-82-3 ((R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid) 関連製品
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